2-(Benzyloxy)-2'-methoxy-1,1'-binaphthalene
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Overview
Description
2-(Benzyloxy)-2’-methoxy-1,1’-binaphthalene is an organic compound that belongs to the class of binaphthyl derivatives. This compound is characterized by the presence of a benzyloxy group at the 2-position and a methoxy group at the 2’-position on the binaphthalene skeleton. Binaphthyl derivatives are known for their unique structural properties and have been widely studied for their applications in various fields, including organic synthesis, materials science, and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-2’-methoxy-1,1’-binaphthalene can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura cross-coupling reaction, which is a widely used technique for forming carbon-carbon bonds. In this reaction, a boronic ester or boronic acid derivative of one naphthalene unit is coupled with a halogenated derivative of the other naphthalene unit in the presence of a palladium catalyst and a base . The reaction is typically carried out under mild conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of 2-(Benzyloxy)-2’-methoxy-1,1’-binaphthalene may involve large-scale Suzuki-Miyaura coupling reactions. The choice of reagents, solvents, and reaction conditions can be optimized to achieve high yields and purity. Additionally, the use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Benzyloxy)-2’-methoxy-1,1’-binaphthalene can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzoate ester.
Reduction: The methoxy group can be reduced to a hydroxyl group under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group can yield benzoate esters, while reduction of the methoxy group can produce hydroxyl derivatives.
Scientific Research Applications
2-(Benzyloxy)-2’-methoxy-1,1’-binaphthalene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of biological systems and as a probe for investigating molecular interactions.
Industry: The compound can be utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs)
Mechanism of Action
The mechanism of action of 2-(Benzyloxy)-2’-methoxy-1,1’-binaphthalene involves its interaction with specific molecular targets. The benzyloxy and methoxy groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Benzyloxy-1-methylpyridinium triflate: This compound is used as a reagent for the synthesis of benzyl ethers and esters.
2-Benzyloxyphenol: It is used in the synthesis of hydroquinone derivatives and as a reagent for the preparation of polypeptides.
Uniqueness
2-(Benzyloxy)-2’-methoxy-1,1’-binaphthalene is unique due to its binaphthyl structure, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in applications requiring specific molecular interactions and reactivity profiles.
Properties
CAS No. |
918298-72-3 |
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Molecular Formula |
C28H22O2 |
Molecular Weight |
390.5 g/mol |
IUPAC Name |
1-(2-methoxynaphthalen-1-yl)-2-phenylmethoxynaphthalene |
InChI |
InChI=1S/C28H22O2/c1-29-25-17-15-21-11-5-7-13-23(21)27(25)28-24-14-8-6-12-22(24)16-18-26(28)30-19-20-9-3-2-4-10-20/h2-18H,19H2,1H3 |
InChI Key |
MYUDVVLBMAFFPD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)C3=C(C=CC4=CC=CC=C43)OCC5=CC=CC=C5 |
Origin of Product |
United States |
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